2-hydroxy-2-methylpropanamide
CAS No.: 13027-88-8
Cat. No.: VC20972126
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13027-88-8 |
|---|---|
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | 2-hydroxy-2-methylpropanamide |
| Standard InChI | InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) |
| Standard InChI Key | DRYMMXUBDRJPDS-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)N)O |
| Canonical SMILES | CC(C)(C(=O)N)O |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
Structural Features
2-hydroxy-2-methylpropanamide possesses a central carbon atom (C-2) bonded to two methyl groups, a hydroxyl group, and a carbonyl carbon that forms part of the amide functionality. This arrangement creates a tertiary alcohol structure at the C-2 position, which significantly influences the compound's reactivity profile. The presence of both the hydroxyl and amide groups enables various intermolecular interactions, including hydrogen bonding, which affects the compound's physical properties and chemical behavior.
The spatial arrangement of the functional groups around the tertiary carbon center creates a unique environment that can be exploited in stereoselective reactions. This structural feature becomes particularly important when the compound is used as a building block in the synthesis of pharmaceutically active compounds where stereochemistry plays a crucial role in biological activity.
Physical Properties
The physical and chemical properties of 2-hydroxy-2-methylpropanamide are summarized in Table 1. These properties are essential for understanding the compound's behavior in different environments and for designing efficient processes for its synthesis, purification, and application.
Table 1: Physical and Chemical Properties of 2-hydroxy-2-methylpropanamide
Chemical Properties
The chemical behavior of 2-hydroxy-2-methylpropanamide is primarily determined by its functional groups. The hydroxyl group makes it capable of participating in various reactions including oxidation, esterification, and dehydration. The tertiary nature of this hydroxyl group makes it resistant to oxidation by weak oxidizing agents but reactive with stronger ones.
The amide functional group contributes to the compound's stability through resonance but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The amide group can also participate in reduction reactions to form amines. Additionally, the compound's ability to form hydrogen bonds through both its hydroxyl and amide groups influences its reactivity in various solvent systems.
SYNTHESIS METHODS
Laboratory Synthesis
Several methods have been developed for the laboratory synthesis of 2-hydroxy-2-methylpropanamide. One common approach involves the reaction of propionic acid derivatives with ammonium hydroxide under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product.
Another synthetic route involves the amidation of 2-hydroxy-2-methylpropanoic acid (also known as α-hydroxyisobutyric acid) using coupling reagents such as carbodiimides to activate the carboxylic acid. This method is particularly useful when high yields and purity are required, as it avoids harsh reaction conditions that might lead to side reactions.
The compound can also be prepared through the hydrolysis of the corresponding nitrile, 2-hydroxy-2-methylpropanenitrile, under controlled conditions. This approach is valuable when the nitrile precursor is readily available or more easily synthesized than other starting materials.
Industrial Production
Industrial production of 2-hydroxy-2-methylpropanamide employs similar principles to laboratory synthesis but is optimized for larger scales. The process typically involves continuous flow reactors and specialized extraction systems to ensure efficient conversion and high yield. Industrial methods prioritize safety, efficiency, and environmental considerations, avoiding complicated and hazardous procedures where possible.
Quality control measures are implemented throughout the production process to ensure the purity and consistency of the final product. These measures may include in-process testing, analytical verification, and validation studies to confirm that the product meets specified standards before release for commercial use.
CHEMICAL REACTIONS
Oxidation Reactions
The tertiary hydroxyl group in 2-hydroxy-2-methylpropanamide can undergo oxidation reactions with strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form the corresponding carbonyl compounds. The oxidation reaction typically proceeds under controlled conditions to prevent over-oxidation and the formation of undesired by-products.
These oxidation reactions are valuable for introducing additional functionality into the molecule, creating new reactive sites for further transformations. The resulting carbonyl compounds can serve as intermediates in the synthesis of more complex structures.
Reduction Reactions
The amide group in 2-hydroxy-2-methylpropanamide can be reduced to form the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reduction reactions typically require anhydrous conditions and careful control of temperature to achieve optimal yields.
The reduction of the amide functionality transforms the compound's reactivity profile significantly, creating a new nucleophilic center that can participate in various reactions including alkylation, acylation, and condensation reactions. This versatility makes the reduction products valuable intermediates in organic synthesis.
Substitution Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carbonyl compounds |
| Reduction | LiAlH₄, NaBH₄ | Amines |
| Esterification | Acid chlorides, anhydrides | Esters |
| Etherification | Alkyl halides, diazomethane | Ethers |
| Hydrolysis | Aqueous acids or bases | Carboxylic acids |
APPLICATIONS
Pharmaceutical Applications
2-hydroxy-2-methylpropanamide and its derivatives have significant applications in pharmaceutical research and development. A notable study investigated secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK) . The researchers found that (+)-1-N-[2,5-(S,R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (compound 14e) inhibits PDHK with an IC₅₀ of 16 ± 2 nM .
This compound enhances the oxidation of [¹⁴C]lactate into ¹⁴CO₂ in human fibroblasts with an EC₅₀ of 57 ± 13 nM and significantly diminishes lactate 2.5 hours post-oral-dose at doses as low as 1 μmol/kg . It also increases the ex vivo activity of pyruvate dehydrogenase in muscle, liver, and fat tissues in normal Sprague−Dawley rats. These findings highlight the potential of 2-hydroxy-2-methylpropanamide derivatives in developing treatments for metabolic disorders.
Additionally, derivatives of this compound have been investigated as components of androgen receptor modulators. Research has focused on the synthesis of aryl propionamide scaffolds containing modified structures related to 2-hydroxy-2-methylpropanamide as Selective Androgen Receptor Modulators (SARMs) . These studies demonstrate the compound's versatility in medicinal chemistry and drug discovery.
Research Applications
The compound is valuable in various research contexts, particularly in studies involving enzyme-substrate interactions. Research reported the discovery and characterization of an S-enantioselective amidase from Arthrobacter sp. S-2 that acts on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide . The enzyme specifically hydrolyzes the S-enantiomer of the substrate to yield (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid .
This research demonstrates the utility of 2-hydroxy-2-methylpropanamide derivatives in studies of enzyme enantioselectivity and in developing biocatalytic methods for producing enantiomerically pure compounds. The purified recombinant S-amidase with the C-His6-tag was used in the kinetic resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to obtain optically pure compounds .
Industrial Uses
In industry, 2-hydroxy-2-methylpropanamide serves as an intermediate in synthesizing specialty chemicals and fine chemicals. Its reactivity allows for introducing specific functional groups into more complex molecules, making it a valuable building block in the chemical industry . The compound's relatively simple structure, combined with its diverse reactivity, makes it cost-effective for industrial applications requiring functionalized small molecules.
Its use extends to the production of polymers, surfactants, and other specialized materials where the hydroxyl and amide functionalities contribute to the desired properties of the final products. The industrial significance of this compound continues to grow as new applications are discovered and developed.
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